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This technical support center provides troubleshooting guides, frequently asked questions
(FAQs), and standardized protocols for researchers, scientists, and conservators working with
poorly preserved organic materials from mummified remains. The focus is on overcoming the
challenges associated with the degradation and contamination of ancient DNA (aDNA),
proteins (paleoproteomics), and lipids (archaeolipids).

Section 1: Ancient DNA (aDNA)

The recovery of aDNA from mummified remains is notoriously difficult due to factors like the hot
climate of regions like Egypt and the chemicals used during embalming, which degrade DNA.
[1][2] However, recent advancements in extraction and sequencing have shown that bones and
teeth can be viable sources of genetic material, even when soft tissues yield none.[1]
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Question/Issue

Potential Cause(s)

Recommended Solution(s)

Why is my aDNA yield
consistently low or
undetectable?

1. Extreme Degradation: DNA
is highly fragmented into very
short pieces (<100 bp) due to
post-mortem decay
(diagenesis).[3][4][5] 2.
Inhibitors: Co-extracted
substances from the burial
environment (e.g., humic
acids) or embalming materials
(e.g., bitumen, resins) can
block PCR amplification.[3][6]
3. Inappropriate Tissue
Choice: Soft tissues are often
poorly preserved.[1] 4.
Inefficient Extraction Method:
The chosen protocol may not
be optimized for capturing

ultra-short DNA fragments.

1. Use a Silica-Based Method:
Extraction methods using silica
columns or beads are superior
for recovering short,
fragmented DNA compared to
older methods like phenol-
chloroform.[3][7] Specialized
protocols (e.g., Dabney et al.)
are designed for highly
degraded samples.[3][8] 2.
Inhibitor Removal: Incorporate
steps like treatment with C4
columns, phosphate buffers, or
specific inhibitor removal kits.
Decalcification with EDTA can
also help remove inorganic
PCR inhibitors from bone.[3][9]
3. Target Dense Tissues:
Prioritize sampling from dense
bone (e.g., petrous part of the
temporal bone) or teeth, which
offer better protection for DNA.
[1][10] 4. Optimize for Short
Fragments: Select extraction
kits and protocols proven to be
efficient at recovering DNA

fragments under 100 bp.[3]

My sequencing results show
high levels of modern human
DNA contamination. How can |

prevent this?

1. Pre-Laboratory
Contamination: Handling
during excavation, museum
storage, or initial sampling can
introduce modern DNA.[11][12]
2. Laboratory Contamination:
Contamination can arise from

reagents, lab surfaces,

1. Rigorous Decontamination
of Samples: Before extraction,
physically remove the outer
surface of the bone or tooth.
[14] Treat the surface with
bleach (sodium hypochlorite)
and/or UV irradiation to destroy
surface-adhered DNA.[9][11]
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equipment, or the researchers [13][15] 2. Dedicated Clean

themselves.[12][13] Lab: All pre-PCR work must be
performed in a dedicated
aDNA facility with positive air
pressure, HEPA-filtered air,
and strict protocols (e.g.,
wearing full body suits, face
masks, sterile gloves).[6][12] 3.
Monitor for Contamination:
Process extraction blanks and
negative PCR controls
alongside samples to detect
contamination at every step.
[11]

The effectiveness depends on
your extraction method. For

) o QlAamp-based methods,
The necessity of decalcification o _
) ) ) decalcification tends to yield
(typically with EDTA) is

) more human DNA.[3] For other
Should | decalcify bone/tooth debated and can be method-

o methods like the Dabney
samples before DNA dependent.[3] While it can help _
) o ) protocol or Maxwell kits,
extraction? remove PCR inhibitors like -~
) ) undecalcified samples may
calcium phosphate, it can also

yield better results.[3] It is
lead to the loss of aDNA.[3]

recommended to test this
variable with your specific

sample type and workflow.

Data Presentation: Comparison of aDNA Extraction
Methods

The choice of extraction method significantly impacts the yield and quality of aDNA, especially
from highly degraded samples. Methods optimized for short DNA fragments generally perform
better.
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Method Type Principle Advantages Disadvantages Best For
High efficiency in
retrieving short Optimized for Extremely
Silica-based DNA fragments smaller amounts degraded
Dabney Protocol purification (<100 bp).[3][8] of starting samples where

(Silica Column)

optimized for low

Good

material (e.g., 50

DNA is expected

biomass. performance on mg bone to be highly
highly degraded powder).[8] fragmented.
samples.[8]
Can handle

Forensic-style

larger amounts
of starting
material (500

Less efficient at
recovering the
shortest DNA

Better-preserved

samples where

Loreille Method N ) fragments o
N silica-based mg+), leading to maximizing total
(Silica Column) ) ) compared to )
extraction. higher total DNA o DNA output is
o specialized
yield if the the goal.
) aDNA methods.
sample is well-
[8]
preserved.[8]
Involves
Can yield good hazardous
] ) Degraded
Phase results in some chemicals; can

Organic (Phenol-

Chloroform)

separation of
nucleic acids
from proteins

and lipids.

cases and is
considered a
robust method by
some forensic
labs.[10]

be less effective
at removing
certain PCR
inhibitors
compared to

silica methods.[3]

skeletal remains;
often used as a
benchmark in
comparative
studies.[10]

Experimental Workflow & Protocols
Diagram: aDNA Analysis Workflow
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Caption: Workflow for ancient DNA analysis from sample selection to data authentication.

Protocol: General Decontamination and Extraction

o Sample Preparation: In a dedicated aDNA clean room, select a dense bone fragment or a
tooth.[12] Use a sterile sandblaster or dentistry drill at low speed to remove the outer 1-2 mm
of the surface.

o Decontamination: Immerse the sample in a 6% sodium hypochlorite solution (bleach) for 5-7
minutes, followed by a rinse with ultrapure water.[9][13] Further decontaminate by exposing
all surfaces to UV-C light for 30 minutes.[11][15]

o Powdering: Grind the sample into a fine powder using a sterile mortar and pestle or a
specialized mill.

o Extraction: Use a silica-based extraction kit optimized for ancient DNA (e.g., following a
protocol similar to Dabney et al. or using a commercial kit like the QlAamp DNA Mini Kit).
This typically involves:

o Lysis: Incubating the bone powder in a lysis buffer containing Proteinase K to digest
proteins.

o Binding: Adding a high-salt buffer and passing the lysate through a silica-spin column,
where DNA binds to the membrane.

o Washing: Washing the column with ethanol-based buffers to remove inhibitors and
contaminants.
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o Elution: Eluting the purified, short-fragment aDNA from the column using a low-salt buffer
or water.[3][7]

Section 2: Paleoproteomics (Ancient Proteins)

Proteins, particularly collagen in bone, can survive longer than DNA. Paleoproteomics offers a
powerful tool for species identification, and studying diet, disease, and phylogeny. However,
analysis is hampered by degradation and contamination.[16]

Paleoproteomics Troubleshooting and FAQs
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Question/Issue

Potential Cause(s)

Recommended Solution(s)

My mass spectrometry results
are overwhelmed by human
keratin. How can | reduce this

contamination?

Keratin is a ubiquitous
environmental and laboratory
contaminant, primarily from
human skin, hair, and dust. It
can be introduced at any stage
from excavation to sample

analysis.[17]

1. Clean Sampling: Whenever
possible, take samples in a
clean environment, minimizing
handling. 2. Strict Lab
Protocols: Work in a laminar
flow hood.[12] Wear nitrile
gloves, a lab coat, a hairnet,
and a face mask. Use
proteomics-grade reagents
and decontaminated tools. 3.
Sample Decontamination: Pre-
treatment of bone samples
with bleach has been shown to
be effective at removing
keratin and other surface
protein contaminants.[17] An
acid wash (e.g., with HCI) can

also be used.[17]

I'm not identifying any proteins

of interest, only collagen.

1. Dominance of Collagen: In
bone and teeth, collagen is the
most abundant protein by
several orders of magnitude,
masking other, less abundant
proteins.[16] 2. Protein
Degradation: Non-collagenous
proteins may be too degraded
to be identified. 3. Sub-optimal
Extraction: The extraction
method may be optimized for
collagen and inefficient for

other proteins.

1. Targeted Approaches: Use
methods to deplete collagen or
enrich for specific protein types
if you are searching for non-
collagenous proteins. 2.
Advanced Mass Spectrometry:
Employ high-resolution mass
spectrometry and sophisticated
search algorithms to dig
deeper into the data.[18] 3.
Alternative Tissues: Analyze
dental calculus, which can
entrap a diverse range of
proteins from saliva, diet, and

the oral microbiome.[15]

My peptide sequences show

evidence of damage. How do |

Post-mortem chemical

changes (diagenesis) like

1. Use Appropriate Search

Parameters: In your mass
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interpret this?

deamidation and oxidation
modify amino acid residues.
This is a genuine feature of

ancient proteins.

spectrometry search software
(e.g., Mascot, MaxQuant),
specify potential modifications
like deamidation (of
asparagine and glutamine) and
oxidation (of methionine) as
variable modifications.[18] 2.
Damage as Authentication:
These damage patterns are
characteristic of ancient
samples and can help
distinguish endogenous
proteins from modern

contaminants.

Data Presentation: Common Contaminants in

Paleoproteomics
Contaminant Protein

Common Source

Mitigation Strategy

Human Keratins (KRT1, KRT2,
KRT5, etc.)

Researcher skin, hair; lab dust.
[17]

Wear full PPE; work in a
laminar flow hood; use
bleach/acid pre-treatment on

samples.[17]

Bovine/Porcine Trypsin

Reagent used for protein

digestion in the lab.

Include trypsin in your search
database to identify and
exclude its peptides; perform

"no-digest" controls.

Bovine Serum Albumin (BSA)

Often used as a standard or

blocking agent in labs.

Avoid using BSA in or near
your ancient sample
workspace; maintain clean lab

practices.

Lactotransferrin (LTF)

Saliva, secretory fluids. Can be
a contaminant from handling.
[17]

Bleach treatment is highly
effective at removing this

contaminant.[17]
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Experimental Workflow & Protocols
Diagram: Protein Degradation & Analysis Logic
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Caption: The process of protein degradation and the subsequent analytical workflow.

Protocol: Basic Protein Extraction from Bone

o Sample Preparation: Following decontamination as described in the aDNA section, powder
approximately 50-100 mg of bone.

e Demineralization: Add 0.5 M hydrochloric acid (HCI) to the bone powder and incubate at 4°C
until the powder is soft and demineralized (this may take several hours to days).

o Extraction: Centrifuge the sample, discard the supernatant, and wash the pellet with
ultrapure water. Add an extraction buffer (e.g., ammonium bicarbonate) and incubate to
solubilize the collagen and other proteins.

» Digestion: Centrifuge to pellet any remaining solids. Take the supernatant containing the
solubilized proteins and add trypsin. Incubate overnight at 37°C to digest the proteins into
peptides.

 Purification: The resulting peptide mixture is cleaned and desalted using a C18 solid-phase
extraction column.

¢ Analysis: The purified peptides are analyzed by Liquid Chromatography-Tandem Mass
Spectrometry (LC-MS/MS).[16]

Section 3: Archaeolipids (Ancient Fats, Oils, and
Waxes)

Lipids are among the most durable organic molecules and can provide direct evidence of
materials used in embalming, diet, and the contents of ceramic vessels.[19][20] Analysis of
mummified remains has identified complex mixtures of plant oils, animal fats, beeswax, and
conifer resins used in embalming balms.[21]

Archaeolipids Troubleshooting and FAQs
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Question/Issue

Potential Cause(s)

Recommended Solution(s)

My GC-MS chromatogram is
complex and difficult to

interpret.

1. Degradation: Original lipids
(triglycerides) have broken
down into a complex mixture of
fatty acids, di- and
monoglycerides.[22] 2.
Mixtures: Embalming balms
were often complex recipes of
multiple substances (e.g., plant
oil, animal fat, resin).[21] 3.
Contamination: Modern
contaminants (e.qg., plasticizers
from storage bags, handling

residues) may be present.

1. Use Biomarkers: Focus on
identifying diagnostic
biomarkers for specific
substances (e.g., long-chain
fatty acids for beeswax,
diterpenoids for conifer resin).
[21] 2. Fractionation: Use
techniques like Solid Phase
Extraction (SPE) to separate
the extract into different
chemical classes (e.g., neutral
lipids, fatty acids) before GC-
MS analysis to simplify
chromatograms.[21] 3. Run
Blanks: Analyze solvent blanks
and, if possible, samples of the
surrounding burial matrix to
identify non-endogenous

compounds.

How can | distinguish between
dietary lipids and embalming

lipids?

This is a significant challenge.
Lipids can migrate from the
body tissues into the
wrappings and vice-versa.
Embalming agents can also

penetrate the tissue.

1. Spatial Analysis: Sample
different materials separately
(e.g., outer wrapping, inner
wrapping, deep tissue, bone).
A substance present only on
the exterior is more likely to be
an applied embalming agent.
2. Compound-Specific Isotope
Analysis: Isotope analysis
(813C) of individual fatty acids
can sometimes help
differentiate between marine,
terrestrial, and plant-based

sources.

© 2025 BenchChem. All rights reserved.

11/16

Tech Support


https://pubmed.ncbi.nlm.nih.gov/10605875/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8912108/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8912108/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8912108/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1172455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Sequential Thermal
Desorption/Pyrolysis-GC-MS:

) These techniques heat a tiny
While the gold standard (GC-

] MS) is destructive, some ) )
Are there non-destructive ) ) release volatile and semi-
o technigues can provide )
methods to analyze lipids? o ) o volatile compounds for
preliminary data with minimal

amount of the sample to

analysis, leaving most of the
sample damage. ) )

sample intact.[22] This can

provide a good overview of the

chemical composition.

Experimental Workflow & Protocols
Diagram: Logic for Lipid Residue Analysis
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Caption: A typical workflow for the extraction and analysis of ancient lipids.

Protocol: General Lipid Extraction for GC-MS
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o Sampling: Take a small sample (10-100 mg) of the material (e.g., resin, textile, or powdered
tissue).

o Extraction: Extract the total lipid content by sonicating the sample in a solvent mixture,
typically chloroform/methanol (2:1 v/v).[20]

o Concentration: Centrifuge the sample to pellet the solids. Transfer the solvent supernatant to
a new vial and evaporate it to dryness under a gentle stream of nitrogen.

» Derivatization: To make the lipid molecules volatile for gas chromatography, they must be
derivatized. A common method is trimethylsilylation, where an agent like N,O-
bis(trimethylsilyl)trifluoroacetamide (BSTFA) is added and the sample is heated.[22]

e Analysis: The derivatized sample is injected into a Gas Chromatograph-Mass Spectrometer
(GC-MS). The GC separates the different compounds in the mixture, and the MS helps to
identify them based on their mass fragmentation patterns.[21][22]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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